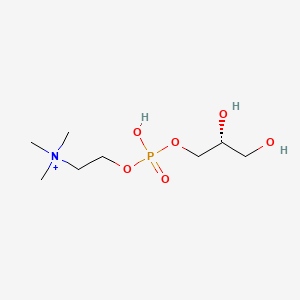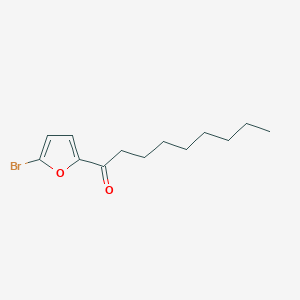
(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮是一种复杂的有机化合物,具有独特的结构,包括吡咯烷酮环、吡唑部分以及各种官能团
准备方法
合成路线和反应条件
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括:
吡咯烷酮环的形成: 可以通过适当的胺和羰基化合物的环化反应实现。
吡唑部分的引入: 此步骤通常涉及肼衍生物与合适的二酮或醛的反应。
官能团修饰:
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。连续流动化学等技术以及催化剂的使用可以提高效率。
化学反应分析
反应类型
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将羰基转化为醇或胺。
取代: 亲核取代反应可用于用其他所需基团取代官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常使用氢化铝锂、硼氢化钠和催化氢化等还原剂。
取代: 胺、醇和硫醇等亲核试剂可用于取代反应,通常在碱性或酸性条件下进行。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
科学研究应用
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮具有多种科学研究应用,包括:
药物化学: 该化合物因其作为药物的潜力而被研究,特别是在针对神经系统疾病和炎症的药物开发中。
生物学研究: 它用作工具化合物来研究各种生物学途径和机制。
工业应用: 该化合物用作合成在各种工业过程中使用的更复杂分子的基础。
作用机制
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能调节这些靶标的活性,导致细胞信号通路和生理反应的变化。需要详细的研究来阐明所涉及的确切分子靶标和通路。
相似化合物的比较
类似化合物
(4R,5R)-4-(氨甲基)-1-(2-羟乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮: 结构相似,但具有羟乙基而不是甲氧基乙基。
(4R,5R)-4-(氨甲基)-1-(2-乙氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮: 结构相似,但具有乙氧基乙基而不是甲氧基乙基。
独特性
(4R,5R)-4-(氨甲基)-1-(2-甲氧基乙基)-5-(1-甲基-1H-吡唑-4-基)吡咯烷-2-酮的独特性在于其官能团和立体化学的特定组合,赋予其独特的化学和生物学性质。这使其成为在各个科学领域进行研究和开发的宝贵化合物。
属性
分子式 |
C12H20N4O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
(4R,5R)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3/t9-,12-/m1/s1 |
InChI 键 |
LQFRKNHPMOTZNZ-BXKDBHETSA-N |
手性 SMILES |
CN1C=C(C=N1)[C@H]2[C@H](CC(=O)N2CCOC)CN |
规范 SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11746931.png)

![1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid](/img/structure/B11746936.png)
amine](/img/structure/B11746943.png)

amine](/img/structure/B11746948.png)
![(3aR,7aS)-1-methyl-3-(pyridin-2-yl)-octahydro-1H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B11746951.png)


![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746966.png)

![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746975.png)
![2-(3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11747003.png)
![1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B11747008.png)
